Sodium cefazolin;Sodium cephazolin
Overview
Description
It is widely used for the treatment of various bacterial infections, including cellulitis, urinary tract infections, pneumonia, endocarditis, joint infections, and biliary tract infections . This compound is typically administered via injection into a muscle or vein and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium cefazolin is primarily synthesized through the chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of cephalosporin C isolated from a fungus of the genus Acremonium . The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of sodium cefazolin often employs continuous-flow synthesis techniques. This method allows for rapid flow and efficient mixing of substrates in suitable flow reactors, enabling the target compound to be obtained in a short period without intermediate isolation . The process is scalable from small to medium-scale synthesis and involves parameters optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium cefazolin undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound in the presence of water.
Oxidation and Reduction: Altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of sodium cefazolin, which may have different pharmacological properties and applications.
Scientific Research Applications
Sodium cefazolin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Mechanism of Action
Sodium cefazolin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- Cefuroxime
- Ceftriaxone
- Cefoperazone
Uniqueness
Compared to other cephalosporins, sodium cefazolin is unique due to its high serum levels and rapid excretion via urine, making it effective for treating a wide range of infections . It is also one of the first-choice drugs for surgical prophylaxis due to its broad-spectrum activity and safety profile .
Properties
IUPAC Name |
sodium;3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYBGKDCCEQQM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N8NaO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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